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The BM30 beamline at the European Synchrotron Radiation Facility (ESRF) is a versatile X-ray
source dedicated to cutting-edge research in structural biology, materials science, and
environmental science. This guide provides an in-depth overview of the beamline's core
technical specifications, experimental methodologies, and operational workflows. BM30 is a
Collaborating Research Group (CRG) beamline that hosts two distinct experimental stations:
FAME/FAME-PIX, for X-ray Absorption Spectroscopy, and the former FIP-BM30A, for Protein
Crystallography.

Quantitative Data Summary

The key performance indicators of the BM30 beamline's two experimental stations are
summarized below. These tables provide a clear comparison of their respective energy ranges,
resolutions, and other critical parameters.

FAME (French Absorption Spectroscopy in Materials
and Environmental Science) | FAME-PIX

The FAME station is primarily used for X-ray Absorption Spectroscopy (XAS), including X-ray
Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure
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(EXAFS) techniques. It is particularly well-suited for studying diluted elements in complex

matrices.
Parameter Value
Energy Range 4.8 - 40.0 keV[1][2]
Energy Resolution 0.6 eV @ 12 keV[3]
Maximum Flux on Sample 1x 102 ph/s @ 12 keV[3]
Spot Size on Sample (H x V) 15- 200 pm x 15 - 80 um[3]

FIP-BM30A (French Beamline for Protein
Crystallography)

Note: The FIP beamline has since moved to the BMO7 port and is now known as FIP2 with an
upgraded energy range. The specifications provided here are for the original FIP-BM30A
station.

FIP-BM30A was a highly automated beamline dedicated to protein crystallography, with a
strong emphasis on Multi-wavelength Anomalous Diffraction (MAD) and Single-wavelength
Anomalous Diffraction (SAD) experiments.[4][5]

Parameter Value
Energy Range 7 - 18 keV[4]
Energy Resolution (AE/E) ~1073to 1074[4]

0.5 x 10** photons/s/(0.3x0.3 mm?) at 12.5 keV

Beam Intensit
4 with 2x10~4 energy resolution[4]

Experimental Protocols

The following sections detail the generalized methodologies for the primary experimental
techniques employed at the BM30 beamline.
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X-ray Absorption Spectroscopy (XAS) at FAME

X-ray Absorption Spectroscopy is a powerful technique for probing the local atomic structure
and chemical state of a specific element within a sample. The experimental protocol generally
follows these steps:

Sample Preparation: Samples can be in various forms, including solids, liquids, and gases.
For solid samples, they are often ground into a fine powder and pressed into a pellet of
uniform thickness. The concentration of the element of interest is adjusted to achieve an
optimal absorption edge step. For dilute samples, fluorescence detection is typically used.

Beamline Setup and Energy Calibration: The monochromator, comprised of two Si[6]
crystals, is used to select the desired X-ray energy.[3] The energy is calibrated using a
reference foil of a pure element with a well-known absorption edge energy.

Data Collection: The incident X-ray intensity (lo) is measured by an ion chamber before the
sample. The transmitted intensity (I1) is measured by a second ion chamber after the
sample. For fluorescence measurements, a multi-element Germanium detector is positioned
at 90 degrees to the incident beam to collect the fluorescence signal (If).[1] The sample is
scanned through a range of energies across the absorption edge of the element of interest.

Data Analysis: The absorption coefficient () is calculated as p(E) = In(lo/l1). For fluorescence
data, the absorption is proportional to If/lo. The pre-edge background is subtracted, and the
edge jump is normalized. The EXAFS oscillations are then extracted and Fourier
transformed to obtain a radial distribution function, providing information about the
coordination environment of the absorbing atom.

Protein Crystallography at FIP-BM30A

Protein crystallography determines the three-dimensional atomic structure of a protein by
analyzing the diffraction pattern of an X-ray beam scattered by a protein crystal. The workflow
at the highly automated FIP-BM30A typically involved the following:

o Crystal Preparation and Mounting: Protein crystals are cryo-cooled to minimize radiation
damage during data collection. The Cryogenic Automated Transfer System (CATS) allowed
for remote and automated mounting of crystal samples on the goniometer.
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e Crystal Screening and Centering: An automated system was used to screen multiple crystals
to identify the one with the best diffraction quality. The selected crystal is then precisely
centered in the X-ray beam.

o Data Collection Strategy: For MAD or SAD experiments, the X-ray energy is tuned to the
absorption edge of an anomalous scatterer (e.g., selenium or a heavy metal) incorporated
into the protein. A series of diffraction images are collected as the crystal is rotated. The
automated system optimizes the data collection strategy, including the choice of wavelengths
for MAD experiments.[5]

o Data Processing: The collected diffraction images are processed to determine the position
and intensity of each diffraction spot. This data is then used to calculate the electron density
map of the protein.

» Structure Solution and Refinement: The initial electron density map is used to build a model
of the protein structure. This model is then refined against the experimental data to obtain
the final, high-resolution atomic structure.

Visualizations

The following diagrams illustrate the typical experimental workflows at the FAME and FIP-
BM30A stations.

Sample Preparation Beamline Operations Data Analysis
Sample Preparation Beamline Setup & Data Acquisition Data Processing - Local Atomic Structure
[(Sohd, Liquid, Gas) Energy Calibration (Transmission/Fluorescence) (Normalization, Background Subtraction) EXAFS/XANES Analysis & Chemical State

Click to download full resolution via product page

Caption: A generalized workflow for an X-ray Absorption Spectroscopy (XAS) experiment at the
FAME beamline.
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Caption: A typical automated workflow for a protein crystallography experiment at the FIP-
BM30A beamline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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